n-Cyclohexylbenzothiazylsulfenamide
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Overview
Description
n-Cyclohexylbenzothiazylsulfenamide is a chemical compound widely used in the rubber industry as a vulcanization accelerator. It is known for its ability to enhance the cross-linking process of rubber, thereby improving the mechanical properties and durability of rubber products .
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Cyclohexylbenzothiazylsulfenamide is synthesized from benzothiazole disulfide and cyclohexylamine using an inorganic or organic alkaline catalyst. The reaction does not require an oxidant . Another method involves converting cyclohexylamine to N-chlorocyclohexylamine by reacting it with an aqueous solution, followed by further reactions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity. The process is optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
n-Cyclohexylbenzothiazylsulfenamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its amine and thiol components.
Substitution: It can participate in substitution reactions where the benzothiazyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-Cyclohexylbenzothiazylsulfenamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of sulfenamide reactions and to develop new synthetic methodologies.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Studies have investigated its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of n-Cyclohexylbenzothiazylsulfenamide involves its ability to accelerate the vulcanization process of rubber. It acts as a sulfur donor, facilitating the formation of cross-links between rubber molecules. This process enhances the mechanical properties and durability of the rubber. The molecular targets include the double bonds in the rubber polymer chains, and the pathways involve the formation of sulfur bridges between these chains .
Comparison with Similar Compounds
Similar Compounds
- n-Tert-Butylbenzothiazylsulfenamide
- n-Methylbenzothiazylsulfenamide
- n-Phenylbenzothiazylsulfenamide
Uniqueness
Compared to similar compounds, n-Cyclohexylbenzothiazylsulfenamide is unique due to its specific molecular structure, which provides an optimal balance between reactivity and stability. This makes it particularly effective as a vulcanization accelerator, offering superior performance in enhancing the mechanical properties of rubber products .
Properties
CAS No. |
23528-81-6 |
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Molecular Formula |
C13H16N2OS2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-cyclohexyl-1,3-benzothiazole-2-sulfinamide |
InChI |
InChI=1S/C13H16N2OS2/c16-18(15-10-6-2-1-3-7-10)13-14-11-8-4-5-9-12(11)17-13/h4-5,8-10,15H,1-3,6-7H2 |
InChI Key |
WGARMULIELDQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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